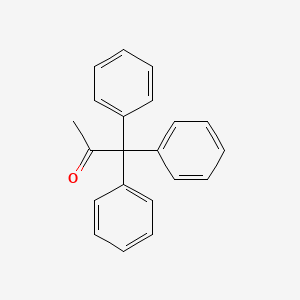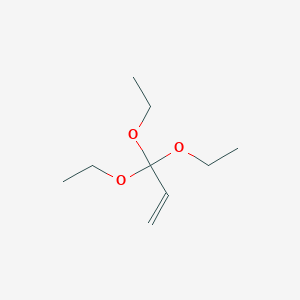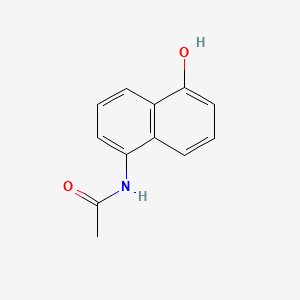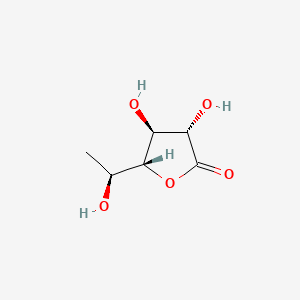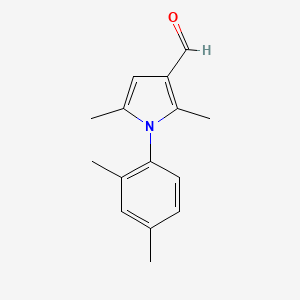
1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties.Wissenschaftliche Forschungsanwendungen
Pyrrole Derivatives in Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds, including compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, play a significant role in the field of chemistry. Calix[4]pyrroles are typically used units due to their ease of synthesis and structural analogy to calix[4]arenes. These compounds are crucial for constructing supramolecular capsules through various methods, such as direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units to induce specific interactions for binding electron-poor guests (Ballester, 2011).
Role in Flavor and Aroma Chemistry
Compounds structurally related to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde contribute significantly to the flavor and aroma chemistry, particularly in food and beverages. Branched chain aldehydes, which share a similar structural motif, are vital for creating specific flavors in food products. The understanding of their production, breakdown pathways, and the influence of microbial and food composition on these processes is essential for controlling desired flavor profiles in various food products (Smit, Engels, & Smit, 2009).
Applications in Organic Synthesis
The synthesis of heterocyclic compounds, a key area of organic chemistry, benefits from the reactivity patterns of pyrrole derivatives. The transition-metal-catalyzed reductive amination using hydrogen, which involves aldehydes or ketones reacting with amines, is an important method for synthesizing amines. Compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can serve as intermediates in these reactions, highlighting their significance in the development of new pharmaceuticals and chemicals (Irrgang & Kempe, 2020).
Environmental and Health Applications
The study of carcinogen metabolites, such as those derived from tobacco, and their effects on health, is another area where related pyrrole compounds could be relevant. These studies aim to understand the metabolic pathways and potential health risks associated with exposure to various carcinogens. By examining the metabolites found in urine, researchers can gain insights into the exposure levels and metabolic processes of harmful substances, including those related to or structurally similar to pyrrole derivatives (Hecht, 2002).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes determining safety precautions that should be taken when handling the compound.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to the compound, and unanswered questions about the compound.
I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of this compound, feel free to ask!
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJASJOAHPXUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358238 | |
| Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
328028-87-1 | |
| Record name | 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B1619352.png)
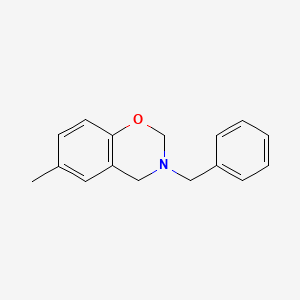
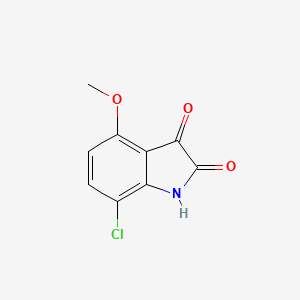
![1,3,4,6,7,9-Hexahydro-benzo[1,2-c:3,4-c':5,6-c'']trithiophene](/img/structure/B1619357.png)
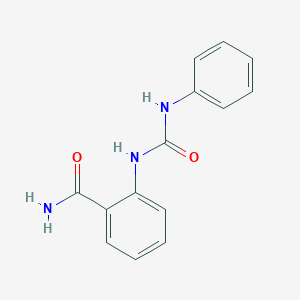
![Isothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1619364.png)
